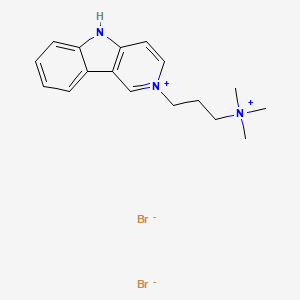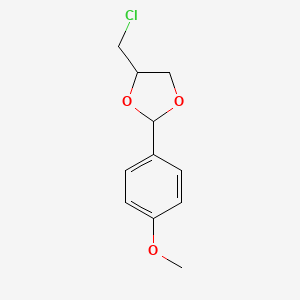![molecular formula C22H20N2O2 B14163424 N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine CAS No. 5375-86-0](/img/structure/B14163424.png)
N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine is an organic compound with the molecular formula C22H20N2O2 This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a trimethylphenyl group attached to a methanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine typically involves the condensation reaction between 2-nitrobenzaldehyde and 2,4,6-trimethylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-[4-(2-aminophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of corresponding oxides or other oxidation products.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine
- **(E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine
- **(E)-1-(2-nitrophenyl)-N-(p-tolyl)methanimine
Uniqueness
This compound is unique due to its specific combination of nitrophenyl, phenyl, and trimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5375-86-0 |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C22H20N2O2/c1-15-12-16(2)21(17(3)13-15)14-23-19-10-8-18(9-11-19)20-6-4-5-7-22(20)24(25)26/h4-14H,1-3H3 |
InChI-Schlüssel |
SZIMPHRHDXWZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


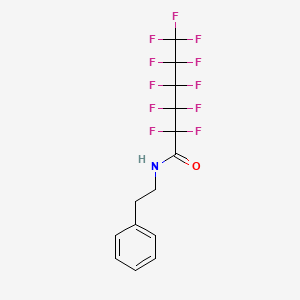
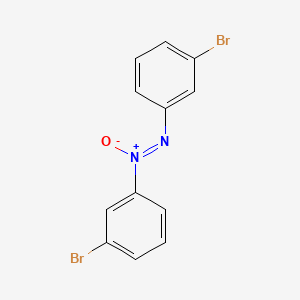
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
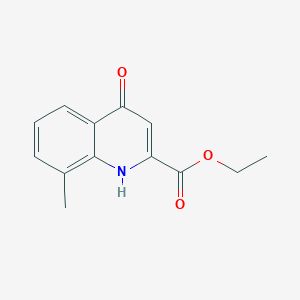
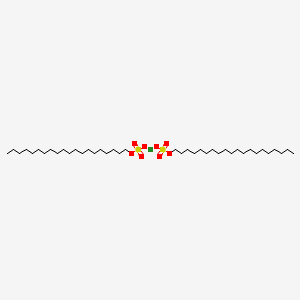
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
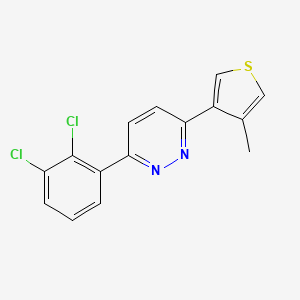
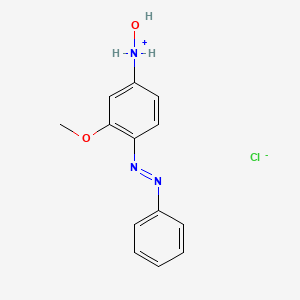
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
